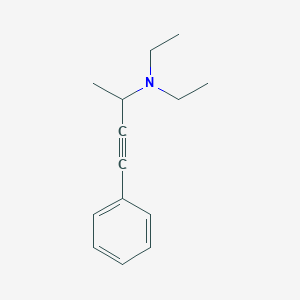
1-benzyl-5-chloro-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-5-chloro-1,3-dihydro-2H-indol-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as SU5402 and is a potent inhibitor of fibroblast growth factor receptor (FGFR) tyrosine kinase.
Wirkmechanismus
1-benzyl-5-chloro-1,3-dihydro-2H-indol-2-one acts as a potent inhibitor of FGFR tyrosine kinase by binding to the ATP-binding site of the receptor. This binding prevents the phosphorylation of downstream signaling molecules, leading to the inhibition of cell proliferation and angiogenesis.
Biochemical and Physiological Effects:
1-benzyl-5-chloro-1,3-dihydro-2H-indol-2-one has been reported to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and promote the differentiation of stem cells into osteoblasts. This compound has also been reported to inhibit angiogenesis and reduce the growth of tumors in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-benzyl-5-chloro-1,3-dihydro-2H-indol-2-one in lab experiments include its high potency and specificity towards FGFR tyrosine kinase. This compound has also been reported to have low toxicity and high solubility in aqueous solutions. However, the limitations of this compound include its high cost and limited availability, which can hinder its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 1-benzyl-5-chloro-1,3-dihydro-2H-indol-2-one. One potential direction is the development of more potent and selective FGFR inhibitors that can be used in cancer therapy. Another direction is the investigation of the effect of this compound on other signaling pathways and its potential applications in tissue engineering. Additionally, the development of more efficient and cost-effective synthesis methods can increase the availability of this compound for research purposes.
Conclusion:
1-benzyl-5-chloro-1,3-dihydro-2H-indol-2-one is a potent inhibitor of FGFR tyrosine kinase that has potential applications in various fields such as cancer research, angiogenesis, and tissue engineering. The synthesis method of this compound involves the reaction of 5-chloro-2-nitrobenzoic acid with benzylamine in the presence of thionyl chloride. The mechanism of action of this compound involves the binding to the ATP-binding site of the receptor, leading to the inhibition of downstream signaling pathways. The advantages and limitations of this compound in lab experiments have been discussed, and several future directions for research and development have been identified.
Synthesemethoden
The synthesis of 1-benzyl-5-chloro-1,3-dihydro-2H-indol-2-one involves the reaction of 5-chloro-2-nitrobenzoic acid with benzylamine in the presence of thionyl chloride. The resulting intermediate is then reduced using palladium on carbon catalyst and hydrogen gas to yield 1-benzyl-5-chloro-1,3-dihydro-2H-indol-2-one. This method has been reported to have a high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
1-benzyl-5-chloro-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential applications in various fields such as cancer research, angiogenesis, and tissue engineering. It has been reported to inhibit the proliferation of cancer cells by blocking the FGFR signaling pathway. This compound has also been shown to promote the differentiation of stem cells into osteoblasts, which can be useful in tissue engineering applications.
Eigenschaften
Produktname |
1-benzyl-5-chloro-1,3-dihydro-2H-indol-2-one |
|---|---|
Molekularformel |
C15H12ClNO |
Molekulargewicht |
257.71 g/mol |
IUPAC-Name |
1-benzyl-5-chloro-3H-indol-2-one |
InChI |
InChI=1S/C15H12ClNO/c16-13-6-7-14-12(8-13)9-15(18)17(14)10-11-4-2-1-3-5-11/h1-8H,9-10H2 |
InChI-Schlüssel |
UKKUNWVIUKVQJF-UHFFFAOYSA-N |
SMILES |
C1C2=C(C=CC(=C2)Cl)N(C1=O)CC3=CC=CC=C3 |
Kanonische SMILES |
C1C2=C(C=CC(=C2)Cl)N(C1=O)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(Diethylamino)-2-butynyl]-4-phenyl-2-pyrrolidinone](/img/structure/B256861.png)

![9-[3-(1-piperidinyl)-1-propynyl]-9H-fluoren-9-ol](/img/structure/B256864.png)
![9-[3-(Diethylamino)prop-1-yn-1-yl]-9h-fluoren-9-ol](/img/structure/B256865.png)
![6-(3,4-Dimethoxyphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B256867.png)
![3-Methyl-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B256869.png)
![3-Methyl-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B256870.png)
![6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B256871.png)
![6-benzyl-9-fluoro-6H-indolo[2,3-b]quinoxaline](/img/structure/B256875.png)
![2-methyl-9-phenyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B256904.png)



